N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
CAS No.: 2034601-48-2
Cat. No.: VC4454312
Molecular Formula: C19H17F3N6O
Molecular Weight: 402.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034601-48-2 |
|---|---|
| Molecular Formula | C19H17F3N6O |
| Molecular Weight | 402.381 |
| IUPAC Name | N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H17F3N6O/c20-19(21,22)17-4-3-13(10-26-17)18(29)25-7-8-28-16(12-1-2-12)9-14(27-28)15-11-23-5-6-24-15/h3-6,9-12H,1-2,7-8H2,(H,25,29) |
| Standard InChI Key | QDWFWBFJGUYKBT-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=CN=C(C=C3)C(F)(F)F)C4=NC=CN=C4 |
Introduction
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that incorporate both pyrazole and nicotinamide moieties, which are known for their diverse pharmacological properties.
Synthesis of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
The synthesis of this compound typically involves several key steps:
-
Starting Material: The process begins with 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole.
-
Alkylation: This pyrazole derivative is then reacted with appropriate alkylating agents to introduce the ethyl group, forming the intermediate N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amine.
-
Nicotinamide Formation: The amine is subsequently coupled with 6-(trifluoromethyl)nicotinic acid or its derivatives to form the final compound. The trifluoromethyl group can be introduced using electrophilic fluorination techniques or trifluoromethylating agents.
Potential Biological Activities
Compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The presence of the trifluoromethyl group and the pyrazole moiety in this compound suggests interesting biological activity and potential applications in pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is not fully elucidated but can be hypothesized based on its structural features. Compounds with similar structures often interact with specific biological targets, influencing disease pathways.
Potential Applications
This compound has potential applications in several scientific fields, including pharmacology and medicinal chemistry. Its unique structure makes it a candidate for further pharmacological studies, particularly in areas such as anti-inflammatory, antifungal, and anticancer research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume